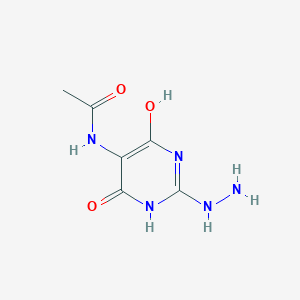![molecular formula C7H12O4 B13831432 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is a chemical compound with the molecular formula C7H12O4 It is characterized by the presence of a dioxane ring, which is a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxymethyl-substituted dioxane with ethanone under acidic or basic conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in ethanone can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone involves its interaction with specific molecular targets. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The dioxane ring structure may also play a role in the compound’s stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]ethanone
- 1-[4-(3-(Hydroxymethyl)-5-methoxyphenoxy)-2-methoxy-6-methylphenyl]ethanone
Uniqueness
1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone is unique due to its specific dioxane ring structure and the presence of both hydroxymethyl and ethanone functional groups.
Propriétés
Formule moléculaire |
C7H12O4 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-[6-(hydroxymethyl)-1,4-dioxan-2-yl]ethanone |
InChI |
InChI=1S/C7H12O4/c1-5(9)7-4-10-3-6(2-8)11-7/h6-8H,2-4H2,1H3 |
Clé InChI |
ZWUISMMMUMDJNC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1COCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[4-[(5-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B13831349.png)



![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)









